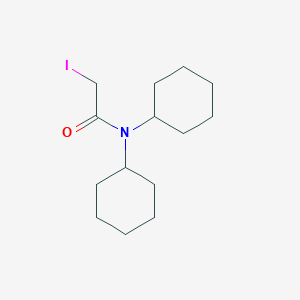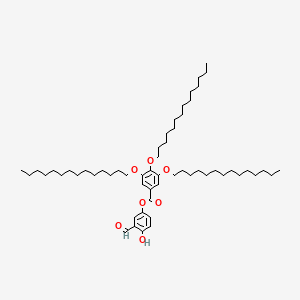
3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl group substituted with a formyl and a hydroxy group, along with a benzoate moiety that is further substituted with three tetradecyloxy groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate typically involves multi-step organic reactions. The initial step often includes the formation of the benzoate core, followed by the introduction of the tetradecyloxy groups through etherification reactions. The formyl and hydroxy groups are then introduced via selective functionalization of the phenyl ring. Common reagents used in these reactions include alkyl halides, aldehydes, and phenols, under conditions such as reflux or catalytic amounts of acids or bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification methods like recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acid chlorides, under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as coatings and surfactants, due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate involves interactions with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, while the hydroxy group can participate in hydrogen bonding. The tetradecyloxy groups contribute to the compound’s hydrophobic interactions, influencing its behavior in biological systems and materials science applications.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate
- 3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate
Uniqueness
Compared to similar compounds, 3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate is unique due to the specific length of its alkyl chains (tetradecyloxy groups), which can influence its solubility, melting point, and interaction with other molecules. This makes it particularly suitable for applications requiring specific amphiphilic properties.
Propiedades
Número CAS |
648907-70-4 |
|---|---|
Fórmula molecular |
C56H94O7 |
Peso molecular |
879.3 g/mol |
Nombre IUPAC |
(3-formyl-4-hydroxyphenyl) 3,4,5-tri(tetradecoxy)benzoate |
InChI |
InChI=1S/C56H94O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-42-60-53-46-49(56(59)63-51-40-41-52(58)50(45-51)48-57)47-54(61-43-38-35-32-29-26-23-20-17-14-11-8-5-2)55(53)62-44-39-36-33-30-27-24-21-18-15-12-9-6-3/h40-41,45-48,58H,4-39,42-44H2,1-3H3 |
Clave InChI |
ZWEBXVMLIHOOBH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)C(=O)OC2=CC(=C(C=C2)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


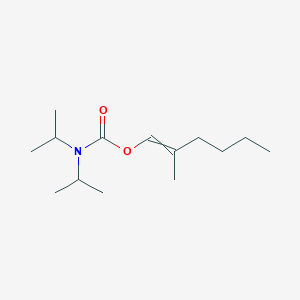
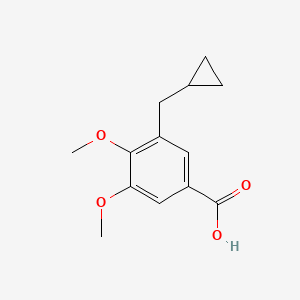

![5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12604740.png)
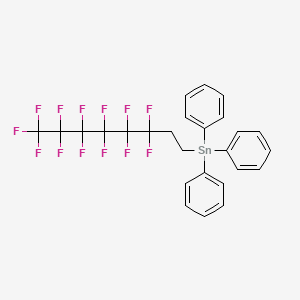
![3-amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one](/img/structure/B12604749.png)


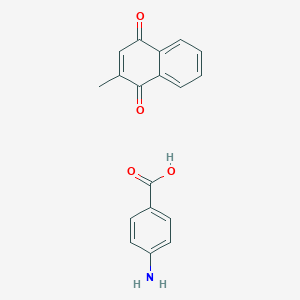
![4,4'-[1,3-Phenylenebis(methylene)]dibenzonitrile](/img/structure/B12604781.png)
![4-Cyanophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12604789.png)
![6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal](/img/structure/B12604800.png)
![2-PyrrolidinecarboxaMide, 1-[5-chloro-2,3-dihydro-3-(2-Methoxy-5-Methylphenyl)-1-[[4-Methoxy-2-(trifluoroMethoxy)phenyl]sulfonyl]-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-diMethyl-,(2S,4R)-](/img/structure/B12604803.png)
